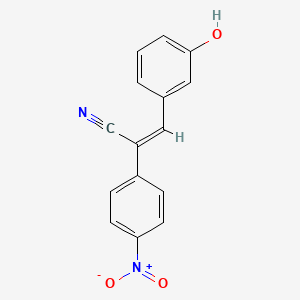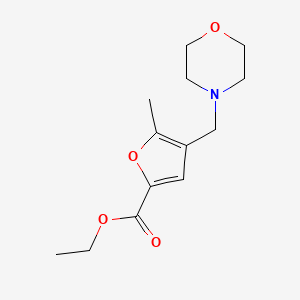![molecular formula C22H23N3O4 B5813056 1-{[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B5813056.png)
1-{[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]carbonyl}-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]carbonyl}-4-phenylpiperazine, commonly known as DPCPX, is a selective antagonist of the adenosine A1 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
作用機序
DPCPX acts as a selective antagonist of the adenosine A1 receptor. Adenosine is a signaling molecule that plays a role in various physiological processes, including sleep, pain, and inflammation. The adenosine A1 receptor is involved in the regulation of heart rate, blood pressure, and neurotransmitter release. By blocking the adenosine A1 receptor, DPCPX can modulate these physiological processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
DPCPX has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, DPCPX has been shown to induce apoptosis and inhibit cell proliferation. In cardiovascular research, DPCPX has been shown to reduce infarct size and improve cardiac function. In neurological research, DPCPX has been shown to improve motor function and reduce oxidative stress.
実験室実験の利点と制限
One of the major advantages of DPCPX is its selectivity for the adenosine A1 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other signaling pathways. However, one of the limitations of DPCPX is its low solubility in water, which can make it difficult to administer in in vivo studies. Additionally, DPCPX has a relatively short half-life, which can limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for research on DPCPX. One area of interest is the potential therapeutic applications of DPCPX in cancer, cardiovascular diseases, and neurological disorders. Additionally, researchers are interested in developing more potent and selective adenosine A1 receptor antagonists that can be used in clinical settings. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of DPCPX to better understand its potential therapeutic effects.
合成法
The synthesis of DPCPX involves the reaction of 3,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride to form 5-(3,4-dimethoxyphenyl)-3-isoxazolylamine. The resulting compound is then reacted with 4-phenylpiperazine and acetic anhydride to form DPCPX. The synthesis of DPCPX is a multi-step process that requires careful attention to detail and purification steps to ensure the purity of the final product.
科学的研究の応用
DPCPX has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, DPCPX has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In cardiovascular research, DPCPX has been shown to have a protective effect against ischemia-reperfusion injury in the heart. In neurological research, DPCPX has been shown to have a potential therapeutic effect in the treatment of Parkinson's disease.
特性
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-27-19-9-8-16(14-21(19)28-2)20-15-18(23-29-20)22(26)25-12-10-24(11-13-25)17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYINEUZZCADRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N3CCN(CC3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-amino-5-(4-ethoxyphenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5812977.png)

![4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B5812997.png)
![6H-spiro[1,2,4,5-tetrazinane-3,2'-tricyclo[3.3.1.1~3,7~]decane]-6-thione](/img/structure/B5813001.png)

![5-[(3-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5813009.png)
![2-{2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}-N-(6-methoxy-3-pyridinyl)-2-oxoacetamide](/img/structure/B5813021.png)

![4-bromo-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5813042.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B5813050.png)
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5813054.png)


![dimethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5813091.png)